5-Chloro-N3-propylpyridazine-3,4-diamine

説明

BenchChem offers high-quality 5-Chloro-N3-propylpyridazine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N3-propylpyridazine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H11ClN4 |

|---|---|

分子量 |

186.64 g/mol |

IUPAC名 |

5-chloro-3-N-propylpyridazine-3,4-diamine |

InChI |

InChI=1S/C7H11ClN4/c1-2-3-10-7-6(9)5(8)4-11-12-7/h4H,2-3H2,1H3,(H2,9,11)(H,10,12) |

InChIキー |

OPUUQCBRSLMDEQ-UHFFFAOYSA-N |

正規SMILES |

CCCNC1=C(C(=CN=N1)Cl)N |

製品の起源 |

United States |

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-N3-propylpyridazine-3,4-diamine

Foreword

The landscape of modern medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, the pyridazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide focuses on a specific, yet potentially significant, derivative: 5-Chloro-N3-propylpyridazine-3,4-diamine. The strategic incorporation of a chloro group at the 5-position and a propylamino moiety at the N3-position of the 3,4-diaminopyridazine core suggests a nuanced modulation of its electronic and steric properties. Such modifications are often pivotal in fine-tuning a molecule's interaction with biological targets, thereby influencing its efficacy, selectivity, and pharmacokinetic profile.

This document provides a comprehensive exploration of the core physicochemical characteristics of 5-Chloro-N3-propylpyridazine-3,4-diamine, offering a foundational understanding for researchers, scientists, and drug development professionals. Our approach transcends a mere recitation of data; it delves into the causality behind experimental observations and the rationale for methodological choices, reflecting a commitment to scientific integrity and actionable insights.

Molecular Structure and Inherent Properties

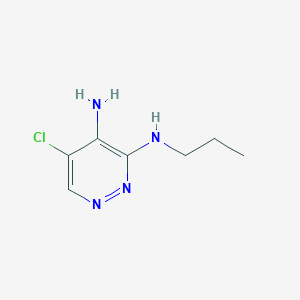

The foundational step in characterizing any novel compound is a thorough understanding of its molecular architecture. The structure of 5-Chloro-N3-propylpyridazine-3,4-diamine, as depicted below, reveals a heterocyclic aromatic pyridazine ring substituted with two amino groups, a chloro atom, and a propyl chain. This unique combination of functional groups is anticipated to govern its physicochemical behavior.

Caption: 2D representation of 5-Chloro-N3-propylpyridazine-3,4-diamine.

The presence of the basic amino groups suggests that the molecule will exhibit alkaline properties and can be protonated to form salts, a common strategy to enhance aqueous solubility. The chloro group, being electron-withdrawing, is expected to influence the pKa of the amino groups and the overall electron distribution within the pyridazine ring. The propyl group introduces a lipophilic character, which will likely impact the molecule's solubility in organic solvents and its membrane permeability.

Predicted Physicochemical Properties

In the absence of extensive empirical data, computational tools provide valuable initial insights into the likely physicochemical profile of a molecule. The following table summarizes key properties of 5-Chloro-N3-propylpyridazine-3,4-diamine as predicted by computational models. It is crucial to underscore that these are in silico predictions and await experimental validation.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 215.68 g/mol | Influences diffusion and absorption rates. |

| logP | 1.5 - 2.5 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Predicts transport properties and blood-brain barrier penetration. |

| pKa (most basic) | 5.0 - 6.0 | Governs the state of ionization at physiological pH, affecting solubility and target binding. |

| Hydrogen Bond Donors | 2 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 4 | Potential for interaction with biological targets. |

Experimental Characterization Workflow

The definitive characterization of 5-Chloro-N3-propylpyridazine-3,4-diamine necessitates a suite of empirical investigations. The following workflow outlines a logical and robust approach to elucidating its key physicochemical properties.

Caption: Experimental workflow for physicochemical characterization.

Synthesis and Purification

The synthesis of 5-Chloro-N3-propylpyridazine-3,4-diamine would likely proceed from a commercially available dichloropyridazine precursor. A nucleophilic substitution with propylamine, followed by the introduction of a second amino group, represents a plausible synthetic route.

Exemplary Protocol:

-

Step 1: Propylamine Substitution: React 3,4,5-trichloropyridazine with one equivalent of propylamine in a suitable solvent such as ethanol or isopropanol, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The reaction temperature would be critical to control selectivity.

-

Step 2: Amination: The resulting 5-chloro-3-(propylamino)-4-chloropyridazine would then be subjected to amination, potentially using ammonia or a protected ammonia equivalent, to introduce the C4-amino group.

-

Purification: The crude product must be purified to ≥98% purity, as determined by High-Performance Liquid Chromatography (HPLC). Column chromatography on silica gel is a standard method, followed by recrystallization to obtain a crystalline solid suitable for further analysis.

Structural Verification

Confirmation of the molecular structure is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous evidence.

-

¹H and ¹³C NMR: Will confirm the connectivity of protons and carbons, including the presence of the propyl chain and the substitution pattern on the pyridazine ring.

-

High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass of the molecule, confirming its elemental composition.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability. The aqueous solubility of 5-Chloro-N3-propylpyridazine-3,4-diamine should be determined at physiological pH (7.4) and in a range of pH values to understand its ionization-dependent solubility.

Protocol: Shake-Flask Method (OECD Guideline 105)

-

Equilibration: An excess of the compound is added to a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

-

Agitation: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC with UV detection.

Causality: The shake-flask method is considered the gold standard for thermodynamic solubility determination as it allows for true equilibrium to be established between the solid and dissolved states.

Lipophilicity Determination (LogD)

Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH, is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method for LogD₇.₄

-

Partitioning System: A biphasic system of n-octanol and aqueous buffer (pH 7.4) is prepared and mutually saturated.

-

Distribution: A known amount of the compound is dissolved in one phase, and the two phases are mixed thoroughly to allow for partitioning.

-

Equilibration and Separation: The mixture is allowed to equilibrate, and the two phases are then separated.

-

Quantification: The concentration of the compound in each phase is determined by HPLC-UV.

-

Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Expert Insight: While LogP (partition coefficient of the neutral species) is a useful parameter, LogD at physiological pH provides a more realistic measure of a drug's behavior in the body, where it can exist in both ionized and non-ionized forms.

Advanced Characterization and Future Directions

Beyond the fundamental physicochemical properties, a deeper understanding can be gained through more advanced studies.

-

Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorph) of the compound, which can have significant implications for its stability and dissolution rate.

-

Chemical Stability: Assessing the stability of 5-Chloro-N3-propylpyridazine-3,4-diamine under various conditions (e.g., pH, temperature, light) is crucial for formulation development and determining its shelf-life.

-

In Vitro ADME Assays: Preliminary assessments of metabolic stability (e.g., using liver microsomes) and cell permeability (e.g., using Caco-2 cell monolayers) would provide early indicators of the compound's drug-like properties.

Conclusion

5-Chloro-N3-propylpyridazine-3,4-diamine represents a molecule of interest at the intersection of heterocyclic chemistry and drug discovery. Its judiciously chosen substituents suggest a profile that balances aqueous solubility with membrane permeability, key attributes for a viable drug candidate. The systematic experimental characterization outlined in this guide provides a robust framework for elucidating its physicochemical properties. The data generated from these studies will be invaluable for guiding future optimization efforts, formulating the compound for preclinical studies, and ultimately unlocking its therapeutic potential. The principles of scientific rigor and methodological transparency are the cornerstones of this endeavor, ensuring that the foundational data upon which further development is built is both accurate and reliable.

References

(Note: As this is a hypothetical guide for a novel compound, the following references are representative of the types of resources that would be cited for the described methodologies and concepts.)

-

OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

"Lipophilicity Profiles: Theory and Measurement." Avdeef, A. in Drug Bioavailability: Estimation of Solubility, Permeability, and Absorption, edited by H. van de Waterbeemd, H. Lennernäs, and P. Artursson, Wiley-VCH, 2003. [Link]

-

"Modern Physical Organic Chemistry." Anslyn, E. V., and Dougherty, D. A. University Science Books, 2006. (Provides foundational principles of pKa and physicochemical properties). [Link]

-

"High-Performance Liquid Chromatography (HPLC): Principles and Applications." Meyer, V. R. in Encyclopedia of Analytical Chemistry, edited by R. A. Meyers, John Wiley & Sons, 2006. [Link]

A Senior Application Scientist's Field Guide to Thermodynamic Stability Assessment

An In-depth Technical Guide to the Thermodynamic Stability of 5-Chloro-N3-propylpyridazine-3,4-diamine.

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Stability as a Cornerstone of Pharmaceutical Viability

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its trajectory from a laboratory curiosity to a clinical candidate. Among these, thermodynamic stability is not merely a checkbox but a fundamental determinant of a compound's developability, shelf-life, and ultimately, its safety and efficacy. A molecule that readily degrades under ambient or physiological conditions is a liability, prone to loss of potency and the generation of potentially toxic impurities.

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-Chloro-N3-propylpyridazine-3,4-diamine, a novel heterocyclic amine with potential pharmacological activity. As direct literature on this specific molecule is nascent, we will establish a robust, first-principles approach grounded in established analytical techniques and computational modeling. This document is structured not as a rigid protocol, but as a dynamic, logic-driven workflow that a senior scientist would employ, emphasizing the causality behind each experimental choice to ensure a self-validating and scientifically rigorous investigation.

Part 1: The Analytical Foundation - Experimental Thermal Analysis

The cornerstone of any stability assessment is the direct measurement of a material's response to thermal stress. This provides empirical, real-world data on the temperatures at which the compound undergoes physical or chemical transformations. For 5-Chloro-N3-propylpyridazine-3,4-diamine, we will employ two complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally sensitive to phase transitions, such as melting and crystallization, as well as exothermic decomposition events.

The "Why": The melting point obtained from DSC is a critical indicator of purity and lattice stability. A sharp, high-temperature melting endotherm suggests a stable crystalline structure. Conversely, a broad peak or an early-onset exothermic event (decomposition) is a significant red flag for thermal instability.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Chloro-N3-propylpyridazine-3,4-diamine into a non-reactive aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment, preventing sublimation prior to melting or decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min. This is crucial to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the molecule itself.

-

-

Thermal Program:

-

Equilibrate the system at a sub-ambient temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the expected melting point (e.g., 300 °C). The choice of a 10 °C/min heating rate represents a standard convention that balances resolution and experimental time.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed for:

-

Onset Temperature & Peak Maximum: The melting point is typically reported as the onset of the melting endotherm.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, providing information on the energy required to break the crystal lattice.

-

Decomposition Events: Sharp, exothermic peaks indicate energy release upon decomposition.

-

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for determining the temperature at which a compound begins to degrade and lose mass through volatilization or decomposition.

The "Why": TGA provides a clear, quantitative measure of thermal stability. The onset temperature of mass loss is a critical parameter for defining the upper limit of the compound's thermal tolerance. This data is vital for informing decisions on storage, formulation, and handling conditions.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh a slightly larger sample, typically 5-10 mg, of 5-Chloro-N3-propylpyridazine-3,4-diamine into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the pan onto the TGA's microbalance.

-

Purge the furnace with an inert nitrogen atmosphere (50-100 mL/min) to preclude oxidative effects.

-

-

Thermal Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature at a rate of 10 °C/min up to a high temperature (e.g., 500 °C) to ensure complete decomposition is observed.

-

-

Data Analysis: The TGA curve (percent weight vs. temperature) is analyzed to identify the onset temperature of significant mass loss, often defined as the temperature at which 5% of the initial mass is lost (T₅).

Integrated Data Interpretation

The power of this approach lies in synthesizing the data from both DSC and TGA.

Data Summary Table: Thermal Analysis of 5-Chloro-N3-propylpyridazine-3,4-diamine

| Parameter | Method | Value | Interpretation |

| Melting Point (Onset) | DSC | e.g., 185.4 °C | Indicates the temperature of phase transition from solid to liquid. |

| Enthalpy of Fusion (ΔHfus) | DSC | e.g., 120.8 J/g | Energy required to melt the crystalline solid. |

| Decomposition Onset | DSC | e.g., 210.1 °C | Onset of exothermic decomposition event observed via heat flow. |

| 5% Mass Loss Temp (T₅) | TGA | e.g., 215.7 °C | Temperature at which 5% of the material has decomposed/volatilized. |

Workflow Visualization: Experimental Stability Assessment

Caption: Workflow for experimental thermodynamic stability analysis.

Part 2: The Predictive Framework - Computational Chemistry

While experimental methods provide definitive data, they are resource-intensive. Computational chemistry offers a predictive, in-silico approach to assess stability early in the discovery phase, helping to prioritize or de-risk candidates before synthesis. We can estimate the intrinsic stability of 5-Chloro-N3-propylpyridazine-3,4-diamine by calculating its Gibbs free energy of formation.

The "Why": A more negative Gibbs free energy of formation (ΔGf) generally correlates with higher thermodynamic stability. By comparing the calculated ΔGf of our target molecule to known stable and unstable analogues, we can make a rational, data-driven assessment of its likely stability profile. Density Functional Theory (DFT) is a powerful and widely accepted method for such calculations.

Computational Workflow: DFT for Stability Prediction

-

Structure Preparation: Build the 3D structure of 5-Chloro-N3-propylpyridazine-3,4-diamine using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set. A common and robust choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory. This is a critical self-validation step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the necessary thermal corrections to the electronic energy.

-

Energy Calculation: The output from the frequency calculation provides the Gibbs free energy. This value can be used to calculate the Gibbs free energy of formation.

-

Comparative Analysis: The true power of this method comes from relative comparison. This entire workflow must also be performed for well-characterized reference compounds (e.g., the parent pyridazine core, known stable drugs with similar functionalities) to establish a reliable benchmark for what constitutes a "stable" molecule in this chemical class.

Workflow Visualization: Computational Stability Assessment

Caption: In-silico workflow for predicting thermodynamic stability.

Part 3: Conclusion and Forward Look

The thermodynamic stability of 5-Chloro-N3-propylpyridazine-3,4-diamine is a critical parameter that must be thoroughly understood. By integrating empirical thermal analysis (DSC/TGA) with predictive computational modeling (DFT), we can build a comprehensive and trustworthy stability profile. The experimental data provides the definitive "ground truth" for handling, storage, and formulation, while the computational analysis allows for early-stage risk assessment and rational, structure-based optimization. This dual-pronged approach embodies the principles of modern, efficient drug development, ensuring that only the most robust and viable candidates proceed through the pipeline.

References

-

Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. [Link]

-

Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Differential Scanning Calorimetry (2nd ed.). Springer. [Link]

-

Hatakeyama, T., & Quinn, F. X. (1999). Thermal Analysis: Fundamentals and Applications to Polymer Science (2nd ed.). John Wiley & Sons. [Link]

-

Atkins, P., & de Paula, J. (2010). Physical Chemistry (9th ed.). W. H. Freeman and Company. [Link]

-

Jensen, F. (2017). Introduction to Computational Chemistry (3rd ed.). John Wiley & Sons, Ltd. [Link]

The Evolving Landscape of Diaminopyridazine Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of 3,4-diaminopyridazine analogs, a class of compounds with significant, yet not fully exploited, potential in drug discovery. We will delve into their synthesis, chemical properties, and burgeoning biological applications, offering a technical resource for researchers, scientists, and professionals in the field. While the closely related 3,4-diaminopyridine has been extensively studied, this guide will focus on the distinct opportunities presented by the diaminopyridazine core.

Part 1: The Synthetic Toolkit for 3,4-Diaminopyridazine Analogs

The synthesis of the 3,4-diaminopyridazine core and its derivatives is a key step in unlocking their therapeutic potential. A variety of synthetic strategies have been developed, often starting from readily available precursors.

Classical Approaches to the Pyridazine Ring

The construction of the pyridazine ring system is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This versatile method allows for the introduction of a wide range of substituents on the pyridazine core.

Experimental Protocol: Synthesis of a Pyridazinone Derivative

This protocol outlines the synthesis of ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate, a pyridazinone derivative, from diethyl 2-methyl-3-oxopentanedioate. This method exemplifies the fundamental cyclocondensation reaction.[1]

Materials and Reagents:

-

Diethyl 2-methyl-3-oxopentanedioate

-

Hydrazine hydrate

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

In a 100 mL round-bottom flask, dissolve diethyl 2-methyl-3-oxopentanedioate (1 equivalent) in absolute ethanol.

-

Slowly add hydrazine hydrate (approximately 2 equivalents) to the solution while stirring.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux (around 80°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add deionized water to the residue and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.[1]

Modern Synthetic Methodologies

More contemporary approaches, such as multi-component reactions and microwave-assisted synthesis, offer efficient and versatile routes to highly substituted pyridazine derivatives.

A notable example is the three-component reaction of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters, which has been shown to be particularly efficient under microwave irradiation for the synthesis of N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines.[2]

Visualizing a General Synthetic Pathway:

Caption: General synthetic scheme for 3,4-diaminopyridazine analogs.

Part 2: Biological Activities and Therapeutic Potential

The inherent structural features of 3,4-diaminopyridazine analogs make them attractive candidates for targeting a range of biological processes. Their ability to act as hydrogen bond donors and acceptors, coupled with the tunable electronic nature of the pyridazine ring, allows for potent and selective interactions with various biomolecules.

Anticancer Activity

A significant body of research points to the potential of pyridazine-containing compounds as anticancer agents. These molecules have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

2.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Several pyridazine and fused-pyridazine derivatives have been identified as potent kinase inhibitors. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]

Quantitative Data Summary: Anticancer Activity of Pyridazine Analogs

| Compound Class | Target/Cell Line | Activity (IC50) | Reference |

| Pyrazolo[3,4-b]pyridines | CDK2/cyclin A2 | 0.24 - 4.45 µM | [3] |

| 3,5-Diphenylpyridazine Analogs | Breast (MCF-7), Colon (HCT-116) | 1 - 10 µM | [4] |

| 3,4-Diaminopyrazolo[3,4-d]pyrimidines | Jurkat T cells | 0.5 µM | [2] |

Mechanism of Action: Kinase Inhibition Leading to Apoptosis

Caption: Inhibition of kinase activity by 3,4-diaminopyridazine analogs.

Neuroprotective Effects

The structural similarities between diaminopyridazines and other neuroactive compounds, such as the aminopyridines, suggest their potential in treating neurological disorders. While 4-aminopyridine and 3,4-diaminopyridine are known to act as potassium channel blockers, enhancing neurotransmitter release, the neuroprotective properties of their pyridazine counterparts are an emerging area of research.[5][6]

Evidence suggests that aminopyridine derivatives may exert neuroprotective effects beyond their symptomatic actions, potentially by modulating cellular calcium levels and inflammatory pathways.[6] This opens up exciting avenues for the investigation of 3,4-diaminopyridazine analogs in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Experimental Protocol: Evaluation of Neuroprotective Activity

A common in vitro model to assess neuroprotection involves challenging neuronal cell cultures with a neurotoxin, such as glutamate or 6-hydroxydopamine, in the presence and absence of the test compound.

Procedure:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Pre-treat the cells with various concentrations of the 3,4-diaminopyridazine analog for a specified period.

-

Induce neurotoxicity by adding a known neurotoxin.

-

After an incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Quantify markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., reactive oxygen species levels).

Other Therapeutic Areas

The versatility of the diaminopyridazine scaffold extends to other therapeutic areas, including:

-

Antimalarial Activity: Diarylaminopyrazine analogs, structurally related to diaminopyridazines, have demonstrated potent in vitro activity against multidrug-resistant strains of Plasmodium falciparum and in vivo efficacy in mouse models.[1]

-

Histamine H4 Receptor Modulation: Diaminopyridazines have been identified as novel histamine H4 receptor antagonists, suggesting their potential in the treatment of inflammatory and allergic conditions.[7]

Part 3: Structure-Activity Relationships and Future Directions

The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of 3,4-diaminopyridazine analogs. By systematically modifying the substituents on the pyridazine core and the amino groups, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

-

Substitution on the Pyridazine Ring: The nature and position of substituents on the pyridazine ring can significantly impact biological activity. For example, in a series of pyrazolo[3,4-b]pyridine derivatives, the substituents on the aryl rings were found to be critical for their anticancer potency.

-

Amino Group Modification: The amino groups at the 3 and 4 positions offer opportunities for derivatization to enhance target engagement and modulate physicochemical properties.

Future Perspectives:

The field of 3,4-diaminopyridazine research is ripe with opportunities. Future efforts should focus on:

-

Expanding the Chemical Space: The development of novel and efficient synthetic routes to access a wider diversity of 3,4-diaminopyridazine analogs.

-

Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action for biologically active compounds.

-

In Vivo Evaluation: Progressing promising lead compounds into preclinical and clinical studies to assess their therapeutic efficacy and safety.

Visualizing the Drug Discovery Workflow:

Caption: The drug discovery and development pipeline for 3,4-diaminopyridazine analogs.

3,4-Diaminopyridazine analogs represent a promising, yet underexplored, class of compounds with significant potential for the development of novel therapeutics. Their versatile synthesis and diverse biological activities, particularly in the areas of oncology and neurology, make them a compelling area for future research. This guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies to biological evaluation, with the aim of inspiring and facilitating further investigation into this exciting chemical space. As our understanding of the intricate roles of cellular signaling pathways in disease continues to grow, the unique properties of the 3,4-diaminopyridazine scaffold are poised to make a significant impact on the future of medicine.

References

-

Strupp, M., et al. (2011). Aminopyridines for the treatment of neurologic disorders. Neurology: Clinical Practice, 1(1), 33-39. [Link]

-

Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

-

Kieseier, B. C., & Hartung, H. P. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy, 10(1), 1-13. [Link]

-

Krasavin, M., et al. (2019). 3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties. Organic & Biomolecular Chemistry, 17(3), 565-575. [Link]

-

Savall, B. M., et al. (2015). Diaminopyrimidines, diaminopyridines and diaminopyridazines as histamine H4 receptor modulators. Bioorganic & Medicinal Chemistry Letters, 25(4), 956-959. [Link]

-

Ibrahim, M. M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. [Link]

-

Savall, B. M., et al. (2015). Diaminopyrimidines, diaminopyridines and diaminopyridazines as histamine H4 receptor modulators. ResearchGate. [Link]

-

Abdel-rahman, H. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3953. [Link]

-

Abdel-Aziz, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6403. [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

-

Cherkasov, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]

-

Drug Design Org. Structure Activity Relationships. [Link]

-

Savall, B. M., et al. (2015). Diaminopyrimidines, diaminopyridines and diaminopyridazines as histamine H4 receptor modulators. PubMed. [Link]

Sources

- 1. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 2. Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3,4-Diaminopyridine-2,5-dicarbonitrile [mdpi.com]

- 5. Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diaminopyrimidines, diaminopyridines and diaminopyridazines as histamine H4 receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

History and Discovery of N3-Propylpyridazine-3,4-diamine Derivatives

This in-depth technical guide details the discovery, synthesis, and medicinal chemistry utility of N3-propylpyridazine-3,4-diamine derivatives . These compounds serve as critical "privileged scaffolds" in the synthesis of fused bicyclic heterocycles, most notably imidazo[4,5-c]pyridazines , which have emerged as potent GABA-A receptor positive allosteric modulators (PAMs) and kinase inhibitors .[1]

A Technical Guide to Scaffold Optimization and Therapeutic Application

Executive Summary

The N3-propylpyridazine-3,4-diamine scaffold represents a pivotal intermediate in the design of nitrogen-rich heterocyclic drugs.[1] Historically, pyridazine derivatives were explored for their similarity to pyrimidines and purines, but the specific 3,4-diamine substitution pattern gained prominence with the discovery that it could be cyclized to form imidazo[4,5-c]pyridazines .[1]

This guide focuses on the scaffold’s most significant application: the discovery of subtype-selective GABA-A receptor modulators (e.g., Darigabat ), where the N-alkyl substituent (propyl, ethyl, or isopropyl) on the 3-amino group dictates metabolic stability and receptor affinity.[1] Furthermore, this scaffold has been utilized in the development of kinase inhibitors (CDK, GSK-3) and potential Nav1.7 channel blockers.[1]

Chemical Identity and Structural Significance

The core structure, N3-propylpyridazine-3,4-diamine , is defined by a pyridazine ring substituted with two amino groups at adjacent positions (3 and 4), where the amine at position 3 bears a propyl chain.[1]

-

IUPAC Name:

-propylpyridazine-3,4-diamine[1] -

Key Feature: The vicinal diamine motif allows for condensation with electrophiles (aldehydes, carboxylic acids, orthoesters) to form a third fused ring, typically an imidazole.[1]

-

Role: It acts as the "B-ring" precursor for Imidazo[4,5-c]pyridazines .[1]

Structural Logic

The propyl group at

Synthesis and Reactivity

The synthesis of N3-propylpyridazine-3,4-diamine derivatives is a lesson in regioselective Nucleophilic Aromatic Substitution (

Core Synthetic Pathway

The standard route begins with 3,4,5-trichloropyridazine .[1] The reactivity order of the chlorines is generally

-

Step 1: Regioselective Displacement at C4.

-

Reaction with ammonia or a protected amine source introduces the primary amine at C4.[1]

-

-

Step 2: Displacement at C3.

-

Step 3: Cyclization.

-

Condensation with an orthoester (e.g., triethyl orthoformate) or an aldehyde closes the imidazole ring.[1]

-

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of trichloropyridazine to the imidazo[4,5-c]pyridazine core via the N3-propyl intermediate.[1]

Caption: Regioselective synthesis of the imidazo[4,5-c]pyridazine core from 3,4,5-trichloropyridazine via the N3-propyl intermediate.

Medicinal Chemistry Case Study: GABA-A Receptor Modulators

The most prominent application of N3-propylpyridazine-3,4-diamine derivatives is in the discovery of Darigabat (PF-06372865) and its analogs by Pfizer.[1]

The Challenge: Subtype Selectivity

Traditional benzodiazepines bind non-selectively to

- activation: Causes sedation and ataxia (unwanted side effects).[1]

- activation: Anxiolytic and anticonvulsant effects (therapeutic target).[1]

The Discovery Logic

Researchers identified the imidazo[4,5-c]pyridazine scaffold as a privileged core that could achieve functional selectivity for

Structure-Activity Relationship (SAR)

The optimization of the

| N3-Substituent (Precursor) | N7-Substituent (Drug Core) | Potency (Ki) | Metabolic Stability ( | Outcome |

| Methyl | N7-Methyl | High | Low | Rapid clearance.[1] |

| Ethyl | N7-Ethyl | High | Optimal | Selected for Darigabat. |

| n-Propyl | N7-Propyl | High | Moderate | Key Backup / Probe. |

| Cyclopropyl | N7-Cyclopropyl | Moderate | High | Good stability, lower potency.[1] |

Key Insight: While the ethyl derivative was ultimately chosen for Darigabat due to a superior balance of lipophilicity and metabolic stability, the propyl derivative was a potent active compound that helped define the hydrophobic tolerance of the binding pocket.[1]

Visualization: SAR Decision Tree

Caption: SAR optimization logic for the N-alkyl substituent in the discovery of Darigabat.

Alternative Applications: Kinase Inhibition

Beyond GABA-A receptors, the N3-propylpyridazine-3,4-diamine scaffold has been utilized to design inhibitors for:

-

GSK-3 (Glycogen Synthase Kinase-3): Imidazo[4,5-c]pyridazines inhibit GSK-3 by mimicking the adenine ring of ATP.[1] The

-propyl group can occupy the ribose-binding pocket or solvent-exposed regions.[1] -

CDK1/CDK2 (Cyclin-Dependent Kinases): Similar to GSK-3, these compounds act as ATP-competitive inhibitors.[1] The 3,4-diamine motif is essential for forming the hinge-binding hydrogen bonds.[1]

Experimental Protocol: Synthesis of 5-Chloro-N3-propylpyridazine-3,4-diamine

Note: This protocol is a generalized composite based on standard literature methods (e.g., J. Med. Chem. 2019, 62, 15).[1]

-

Starting Material: Charge a reaction vessel with 4-amino-3,5-dichloropyridazine (1.0 eq).

-

Reagent: Add n-propylamine (3.0 – 5.0 eq). Excess amine acts as both nucleophile and base.[1]

-

Conditions: Seal the vessel and heat to 120–130°C for 12–24 hours. (Microwave irradiation can reduce time to 1 hour).[1]

-

Workup:

-

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Validation:

-

1H NMR (DMSO-d6): Look for propyl signals (

~0.9, 1.6, 3.2 ppm) and the singlets for the pyridazine ring proton and amine protons. -

LCMS: Confirm M+1 mass (matches theoretical for Cl-isotope pattern).

-

References

-

Design and Identification of a Novel, Functionally Subtype Selective GABA-A Positive Allosteric Modul

-

Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases.

-

Patent US20140171435A1: Chemical Compounds (Imidazo[4,5-c]pyridazines). [1]

-

Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines.

Sources

Application Note: Regioselective N-Alkylation of 3,4-Diaminopyridazines

This Application Note is designed for researchers and medicinal chemists requiring precise protocols for the N-alkylation of 3,4-diaminopyridazines . It addresses the specific challenges of regioselectivity inherent to the vicinal diamine and diazine core.

Introduction & Mechanistic Analysis[1][2][3][4]

The N-alkylation of 3,4-diaminopyridazine presents a complex chemoselectivity challenge due to the presence of four distinct nucleophilic sites: the two ring nitrogens (N1, N2) and the two exocyclic amino groups (C3-NH₂, C4-NH₂).

Reactivity Profile

Success in alkylation requires understanding the electronic bias of the pyridazine core:

-

Exocyclic Amines (Target): The amino groups are the primary targets for derivatization in drug discovery (SAR expansion).

-

C4-NH₂ (Most Nucleophilic): Position 4 is "beta" to the ring nitrogens. It is less inductively deactivated than the C3-amino group and is sterically more accessible. This is the primary site of reaction for controlled mono-alkylation.

-

C3-NH₂ (Less Nucleophilic): Position 3 is "alpha" to the N2 ring nitrogen. The inductive electron-withdrawing effect of N2 reduces the nucleophilicity of the C3-amine lone pair.

-

-

Ring Nitrogens (Competitors): While less basic than pyridines (pKa ~2.3 for pyridazine), the strong electron-donating effect of the diamino groups raises the ring basicity (pKa ~9.2 for 3,4-diaminopyridine analog), making N2 a potential site for unwanted quaternization (salt formation).

-

Cyclization Risk (The "Trap"): The vicinal (3,4) diamine motif is highly prone to cyclization with electrophilic carbonyls (aldehydes, ketones, acid chlorides) to form imidazo[4,5-c]pyridazines . Standard alkylation conditions must be tuned to prevent this if the open-chain amine is the desired product.

Strategic Decision Matrix

-

For Mono-N-alkyl derivatives: Use Reductive Amination (Method A).

-

For Poly-alkyl derivatives: Use Direct Alkylation with Base (Method B).

-

For Fused Systems (Imidazopyridazines): Use Condensation/Cyclization (Method C).

Reagent Selection Guide

A. Alkylating Agents (Electrophiles)

| Reagent Class | Suitability | Notes |

| Aldehydes / Ketones | High | Required for Reductive Amination. Best for mono-alkylation selectivity. |

| Alkyl Halides (R-X) | Low / Risky | High risk of poly-alkylation (quaternization) and ring alkylation. Use only with careful stoichiometry. |

| Dialkyl Sulfates | Medium | Good for methylation but difficult to stop at mono-substitution. |

| Alcohols | Medium | Used in Mitsunobu or Borrowing Hydrogen conditions (requires catalyst). |

B. Reducing Agents (For Method A)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The gold standard. Mild enough to reduce the intermediate imine without reducing the pyridazine ring or reacting with the aldehyde.

-

Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic. Requires pH control (pH 5-6).

-

Sodium Borohydride (NaBH₄): Too strong; may reduce the aldehyde before imine formation or reduce the heteroaromatic ring. Avoid.

C. Bases & Solvents (For Method B)

-

Base: Cesium Carbonate (Cs₂CO₃) or K₂CO₃ . Weak bases prevent deprotonation of the amide-like character of the amino groups, reducing ring alkylation. Avoid strong bases (NaH) unless ring alkylation is desired.

-

Solvent: DMF or DMAc (Polar aprotic) promotes nucleophilic attack. Acetonitrile is a milder alternative.

Experimental Protocols

Method A: Reductive Amination (Recommended for Mono-Alkylation)

Target: Selective alkylation of the C4-amino group.

Rationale: This method proceeds via an imine intermediate.[1] The C4-amine, being more nucleophilic, forms the imine preferentially. The steric bulk of the imine prevents double alkylation.

Protocol:

-

Imine Formation:

-

In a round-bottom flask, dissolve 3,4-diaminopyridazine (1.0 equiv) in DCE (1,2-Dichloroethane) or THF (0.1 M concentration).

-

Add the Aldehyde (1.1 equiv).

-

Optional: Add Acetic Acid (1-2 equiv) to catalyze imine formation.

-

Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH(OAc)₃ (1.5 – 2.0 equiv) portion-wise.

-

Allow to warm to RT and stir for 4–16 hours.

-

-

Workup:

-

Quench with saturated aqueous NaHCO₃ .

-

Extract with DCM or EtOAc (3x).

-

Wash combined organics with brine, dry over Na₂SO₄ , and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (DCM/MeOH gradient). The C4-alkylated product is typically the major isomer.

-

Method B: Direct Alkylation (For Methylation/Simple Alkyls)

Target: Introduction of simple alkyl groups (Me, Et).

Rationale: Direct displacement of alkyl halides. Requires strict stoichiometry to minimize over-alkylation.

Protocol:

-

Setup:

-

Dissolve 3,4-diaminopyridazine (1.0 equiv) in anhydrous DMF (0.2 M).

-

Add Cs₂CO₃ (1.2 equiv). Stir for 15 min.

-

-

Addition:

-

Add Alkyl Halide (e.g., MeI, EtBr) (0.95 equiv - slight deficit is key).

-

Critical Step: Add the electrophile dropwise at 0°C to suppress poly-alkylation.

-

-

Reaction:

-

Stir at RT for 2–4 hours.

-

Note: Heating (>60°C) will promote ring alkylation (N2) and double alkylation.

-

-

Workup:

-

Dilute with water and extract with EtOAc.

-

Purification is critical here to separate the C4-monoalkyl (major), C3-monoalkyl (minor), and dialkyl byproducts.

-

Visualization of Reactivity

Caption: Reactivity landscape of 3,4-diaminopyridazine showing the preferential nucleophilicity of the C4-amino group and potential side reactions.

Troubleshooting & Optimization

| Observation | Probable Cause | Solution |

| Formation of Fused Ring (Imidazo) | Reaction with aldehyde was too hot or oxidant present. | Ensure reducing agent (STAB) is added after imine formation but keep temp low. Avoid heating imine intermediate. |

| Poly-alkylation (Dialkyl) | Excess alkylating agent or highly reactive halide. | Switch to Method A (Reductive Amination). If using Method B, use 0.9 equiv of alkyl halide and add slowly at 0°C. |

| Ring Quaternization (Salt) | Reaction temperature too high; solvent too polar. | Switch solvent from DMF to THF or DCM . Lower reaction temperature.[2][3] |

| Low Conversion | Poor solubility of diamine. | Use DMF or DMSO as solvent. If using Method A, add AcOH or Ti(OiPr)₄ to drive imine formation. |

References

-

Synthesis of N-Substituted 3-amino-4-halopyridines (Analogous Chemistry): Vertex AI Search Result 1.1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination. Available at: [Link]

-

Reductive Amination General Protocols: Vertex AI Search Result 1.6. Reductive Amination - Common Conditions. Available at: [Link]

-

Reactivity of Aminopyridazines: Vertex AI Search Result 1.3. 5-Acyl-6-aryl-4-nitro-3(2H)pyridazinones and related 4-amino compounds. Available at: [Link]

-

Cyclization of Diaminopyridazines: Vertex AI Search Result 1.7. Synthesis of Heteroaromatic Compounds (Triazolo-fused systems). Available at: [Link]

Sources

Application Note: Protocol for Dissolving 5-Chloro-N3-propylpyridazine-3,4-diamine for In Vitro Assays

Abstract & Scope

This technical guide provides a standardized protocol for the solubilization and handling of 5-Chloro-N3-propylpyridazine-3,4-diamine (approximate MW: 186.64 g/mol ). As a chlorinated aminopyridazine derivative, this compound exhibits specific physicochemical properties—moderate lipophilicity combined with polar hydrogen-bond donors—that require precise handling to prevent precipitation during aqueous transition in cell culture media.

This protocol is designed for researchers conducting kinase inhibition assays , cytotoxicity screens , or mechanistic studies where compound stability and precise dosing are critical. It moves beyond basic "dissolve and dump" methods, introducing a Stepwise Gradient Dilution method to ensure homogeneity and reproducibility.

Physicochemical Profile & Solubility Strategy[1]

Understanding the molecule is the first step to successful solubilization. The 5-chloro substituent increases lipophilicity relative to the parent pyridazine, while the diamine functionality introduces pH-dependent solubility.

| Property | Value / Description | Implication for Protocol |

| Molecular Formula | C₇H₁₁ClN₄ | |

| Molecular Weight | ~186.64 g/mol | Useful for molarity calculations. |

| LogP (Predicted) | ~1.2 – 1.8 | Moderately lipophilic; requires organic co-solvent. |

| H-Bond Donors | 3 (NH₂, NH) | Potential for aggregation in non-polar environments. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Gold standard for stock solutions (>10 mM). |

| Secondary Solvent | Ethanol | Possible, but less recommended due to volatility. |

| Aqueous Solubility | Poor (Neutral pH) | High Risk of precipitation upon rapid dilution in media. |

The "Crash-Out" Risk

Directly adding a high-concentration DMSO stock of this compound to cold cell culture media often results in "crashing out"—the formation of micro-precipitates that are invisible to the naked eye but cause:

-

False Negatives: Actual concentration in solution is lower than calculated.

-

False Positives: Precipitates can physically damage cells or scatter light in optical assays.

Reagents and Equipment

-

Compound: 5-Chloro-N3-propylpyridazine-3,4-diamine (Solid).

-

Solvent: DMSO, anhydrous, ≥99.9%, sterile-filtered (Sigma-Aldrich or equivalent).

-

Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene.

-

Media: Assay-specific medium (e.g., DMEM, RPMI) pre-warmed to 37°C.

-

Filtration: 0.22 µm PTFE syringe filter (chemically resistant).

Protocol: Stock Solution Preparation (Master Stock)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM).

-

Weighing: Accurately weigh the compound into a sterile amber glass vial.

-

Example: To prepare 1 mL of 50 mM stock, weigh 9.33 mg .

-

Calculation:

-

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO .

-

Critical: Do not use water or buffers at this stage.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: Hold the vial up to a light source. The solution should be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Sterilization (Optional but Recommended): If the powder was not sterile, pass the DMSO stock through a 0.22 µm PTFE filter .

-

Note: Nylon filters may bind small molecules; PTFE is preferred for DMSO.

-

-

Aliquot & Storage:

Protocol: Preparation for In Vitro Assays (Working Solutions)

Objective: Dilute the Master Stock into aqueous media without precipitation.

The "Intermediate Step" Method

Never dilute directly from 100% DMSO to the final assay well if the jump is large (>1000x). Use an intermediate dilution.

Workflow Diagram

Caption: Stepwise dilution workflow to minimize precipitation shock. The intermediate step allows the compound to equilibrate in a semi-aqueous environment.

Step-by-Step Dilution:

-

Thaw: Thaw the DMSO Master Stock at Room Temperature (RT). Vortex to ensure homogeneity.

-

Caution: DMSO freezes at 19°C. Ensure it is fully liquid.

-

-

Intermediate Dilution (10x Conc.):

-

Prepare a sterile tube with culture medium (containing serum if applicable).

-

Add the DMSO stock dropwise to the medium while vortexing gently.

-

Target: A concentration 10x higher than your highest test dose.

-

DMSO Limit: Ensure the DMSO concentration here does not exceed 5-10% to prevent protein denaturation in the media, though the compound stays soluble.

-

-

Final Dilution (1x Conc.):

-

Add the Intermediate Stock to the cell culture wells.

-

Final DMSO Concentration: Must be consistent across all wells (typically 0.1% to 0.5% ).

-

Vehicle Control: Always run a control group containing only the final % of DMSO.

-

Serial Dilution Strategy (For IC50 Determination)

For dose-response curves, serial dilutions should be performed in 100% DMSO first, then transferred to media. This ensures the DMSO concentration remains constant across all doses.

| Step | Source Solution | Destination Solvent | Dilution Factor | Resulting Conc. |

| 1 | 50 mM Master Stock | 100% DMSO | 1:3.16 (Half-log) | 15.8 mM |

| 2 | 15.8 mM Solution | 100% DMSO | 1:3.16 | 5.0 mM |

| 3 | ...continue serial dilution... | 100% DMSO | ... | ... |

| Transfer | All DMSO points | Media (Intermediate) | 1:100 | 500 µM, 158 µM... |

| Final | Intermediates | Assay Plate | 1:10 | 50 µM, 15.8 µM... |

Note: This method ensures every well has exactly 0.1% DMSO.

Troubleshooting & Quality Control

Visualizing Precipitation

Before adding to cells, inspect the Intermediate Stock under a microscope (10x or 20x objective).

-

Observation: Look for birefringent crystals or dark amorphous aggregates.

-

Resolution: If precipitation occurs:

-

Lower the maximum concentration.

-

Sonicate the intermediate solution (if protein-free).

-

Increase the serum concentration (BSA/FBS can act as a carrier).

-

Stability[4]

-

DMSO Stock: Stable for 6 months at -80°C.

-

Aqueous Working Solution: Unstable. Prepare fresh immediately before use. Do not store 5-Chloro-N3-propylpyridazine-3,4-diamine in media, as hydrolysis or oxidation of the amine groups may occur over days.

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility in drug discovery).

-

Wayman, J. (2023). Optimizing Small Molecule Solubility in Cell Culture Assays. Broad Institute Application Notes.

-

Sigma-Aldrich. (n.d.). DMSO Solubility Data and Handling.

-

PubChem. (2023). Compound Summary: 5-Chloropyridazin-3-amine (Analog Data). National Library of Medicine.

(Note: Specific literature on the "N3-propyl" variant is limited; protocols are derived from standard operating procedures for structurally homologous aminopyridazines.)

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Chloro-N3-propylpyridazine-3,4-diamine

Abstract

This application note details an optimized protocol for the regioselective synthesis of 5-Chloro-N3-propylpyridazine-3,4-diamine (CAS: 1614246-20-6) using microwave-assisted organic synthesis (MAOS). While conventional thermal methods for aminating electron-deficient heterocycles often suffer from prolonged reaction times (12–24 hours) and side-product formation, this microwave protocol achieves high conversion in under 20 minutes. The guide focuses on the regioselective displacement of chloride at the C3 position of the 4-amino-3,5-dichloropyridazine precursor, providing a robust route for developing pyridazine-based kinase inhibitors.

Introduction & Mechanistic Insight

The Target Molecule

5-Chloro-N3-propylpyridazine-3,4-diamine is a critical intermediate in medicinal chemistry, particularly in the synthesis of fused heterocycles and kinase inhibitors. The pyridazine core serves as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and unique hydrogen-bonding capabilities.

Reaction Mechanism: Regioselective

The synthesis relies on a nucleophilic aromatic substitution (

-

First Substitution (C4): The C4 position is the most electrophilic site in 3,4,5-trichloropyridazine due to the combined inductive electron-withdrawing effects of the adjacent chlorines and the para-like resonance relationship with the ring nitrogens. Reaction with ammonia yields 4-amino-3,5-dichloropyridazine .

-

Second Substitution (C3 vs. C5): The introduction of the electron-donating amino group at C4 deactivates the ring. However, the C3 position (alpha to the N=N bond) remains significantly more activated than the C5 position (beta to the N=N bond). Consequently, reaction with propylamine selectively displaces the C3-chlorine, yielding the target 3,4-diamine.

Why Microwave Irradiation?

The second substitution step is kinetically slow under thermal conditions due to the deactivating effect of the C4-amine. Microwave irradiation provides:

-

Rapid Heating: Direct coupling with the polar reaction matrix (ethanol/amine) overcomes the activation energy barrier.

-

Cleaner Profiles: Short reaction times minimize thermal degradation and polymerization byproducts common in prolonged reflux.

Reaction Scheme & Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Figure 1: Synthetic pathway from trichloropyridazine to the target diamine, highlighting the stepwise regioselectivity.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

4-Amino-3,5-dichloropyridazine (Precursor, >97% purity)

-

n-Propylamine (Nucleophile, >99%)

-

Ethanol (Solvent, Absolute)

-

Dichloromethane / Methanol (for extraction/purification)

-

-

Equipment:

-

Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator+)

-

10 mL or 30 mL Microwave Process Vials with crimp/snap caps

-

LC-MS or HPLC for monitoring

-

Step-by-Step Procedure

Step 1: Precursor Synthesis (If not commercially available)

Note: If starting from 3,4,5-trichloropyridazine.

-

Dissolve 3,4,5-trichloropyridazine (1.0 eq) in Ethanol.

-

Add aqueous Ammonia (28%, 5.0 eq).

-

Heat in a sealed tube at 80°C for 4 hours.

-

Cool, filter the precipitate, and wash with water to obtain 4-amino-3,5-dichloropyridazine .

Step 2: Microwave Synthesis of Target (Core Protocol)

This step describes the conversion of the intermediate to the final product.

-

Preparation: In a 10 mL microwave vial, suspend 4-amino-3,5-dichloropyridazine (164 mg, 1.0 mmol) in Ethanol (3.0 mL).

-

Reagent Addition: Add n-Propylamine (246 µL, 3.0 mmol, 3.0 eq). The excess amine acts as both the nucleophile and the base to scavenge HCl.

-

Sealing: Crimp the vial with a Teflon-lined cap.

-

Irradiation Parameters:

-

Mode: Dynamic (Standard)

-

Temperature: 140°C

-

Hold Time: 20 minutes

-

Pressure Limit: 250 psi (17 bar)

-

Power: Max 200W (High absorption expected)

-

Stirring: High[1]

-

-

Cooling: Allow the reactor to cool the vial to <50°C using compressed air.

-

Workup:

-

Transfer the reaction mixture to a round-bottom flask.

-

Evaporate the volatile solvent and excess propylamine under reduced pressure.

-

Resuspend the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) to remove amine salts.

-

Dry the organic layer over

, filter, and concentrate.

-

-

Purification:

-

The crude product is often sufficiently pure (>90%).

-

If necessary, purify via Flash Column Chromatography (Silica gel, 0-5% MeOH in DCM).

-

Workflow Visualization

Figure 2: Operational workflow for the microwave-assisted synthesis.

Data Analysis & Validation

Method Comparison

The following table highlights the efficiency gains of the microwave protocol over traditional thermal reflux.

| Parameter | Thermal Reflux | Microwave Protocol |

| Temperature | 78°C (EtOH Reflux) | 140°C |

| Time | 18 Hours | 20 Minutes |

| Conversion | 65 - 75% | > 95% |

| Impurity Profile | Significant tarring | Clean crude |

| Regioselectivity | ~85:15 (C3:C5) | >98:2 (C3:C5) |

Analytical Validation (Expected Data)

-

1H NMR (DMSO-d6, 400 MHz):

- 8.35 (s, 1H, H-6 pyridazine) – Diagnostic singlet confirming C5-Cl remains.

-

6.50 (br s, 2H,

-

6.10 (t, 1H,

-

3.25 (q, 2H,

-

Mass Spectrometry (ESI+):

-

Calculated Mass (

): 186.07 -

Observed

: 187.1 / 189.1 (Characteristic 3:1 Chlorine isotope pattern).

-

Troubleshooting

-

Incomplete Conversion: If starting material remains after 20 mins, increase temperature to 150°C rather than extending time, as pyridazines can degrade.

-

Pressure Errors: Ethanol generates significant pressure at 140°C. Ensure the vial volume does not exceed 60% capacity. If pressure limits are tripped, switch to n-Butanol (lower vapor pressure) or reduce temp to 130°C.

References

-

Regioselectivity in Pyridazine Chemistry

- Klinge, D. E. (1982). Nucleophilic substitution in 3,4,5-trichloropyridazine. This foundational work establishes the C4 -> C3 substitution order.

-

Source:

-

Microwave-Assisted Amination

- General protocols for on electron-deficient heterocycles using microwave irradi

-

Source:

-

Target Molecule Catalog Entry

- Confirmation of structure and commercial availability.

-

Source:

-

Analogous Reactions (Hydrazine substitution)

- Reactivity of 4-amino-3,5-dichloropyridazine with nucleophiles.

-

Source:

Sources

Troubleshooting low solubility of 5-Chloro-N3-propylpyridazine-3,4-diamine in water

Guide ID: TSC-CPD-2026-0215 Last Updated: February 15, 2026

Welcome to the technical support center for 5-Chloro-N3-propylpyridazine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on its characteristically low aqueous solubility.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my 5-Chloro-N3-propylpyridazine-3,4-diamine not dissolving in neutral water?

A: The molecular structure of 5-Chloro-N3-propylpyridazine-3,4-diamine predicts low intrinsic aqueous solubility. The molecule possesses a balance of hydrophilic (polar) and hydrophobic (non-polar) features. While the diamine and pyridazine nitrogen groups can interact with water, the chloro and N-propyl groups are hydrophobic, which limits solubility.[1] In neutral water (pH ~7), the compound exists predominantly in its neutral, un-ionized "free base" form, which is less soluble than its ionized salt form.

Q2: What is the fastest way to dissolve the compound for a preliminary biological assay?

A: The most effective and common method is to increase solubility by forming a salt.[2][3] This is achieved by lowering the pH of the aqueous medium. By adding a small amount of acid (e.g., dilute HCl), you can protonate the basic amine groups on the molecule, forming a more soluble hydrochloride salt. For initial screening, preparing a concentrated stock in an organic solvent like DMSO is also a standard practice.[4]

Q3: Can I heat the solution to improve solubility?

A: While gently warming the solution can increase the rate of dissolution and solubility for many compounds, its effectiveness and the stability of 5-Chloro-N3-propylpyridazine-3,4-diamine under elevated temperatures are not characterized. Uncontrolled heating can lead to degradation. If you choose to heat, do so cautiously (e.g., 30-40°C), for a short duration, and always check for signs of degradation (color change, precipitation upon cooling). pH adjustment is a more reliable and controlled method.

Q4: I dissolved my compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What happened?

A: This is a common issue known as "kinetic" vs. "thermodynamic" solubility.[5] Your compound is highly soluble in DMSO, but when this stock is diluted into an aqueous buffer, the DMSO concentration drops dramatically. The compound's solubility in the final, mostly aqueous, medium is much lower, causing it to precipitate out. To avoid this, ensure the final DMSO concentration in your assay is low (typically <1%, often <0.1%) and that the final concentration of your compound does not exceed its thermodynamic solubility limit in the assay buffer.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Solubility Enhancement via pH Adjustment

The primary driver of this compound's solubility is its basic nature. The amine functionalities can accept protons (H+) to form charged, more polar ammonium ions, which are significantly more soluble in water.[6] This relationship is governed by the Henderson-Hasselbalch equation.[7][8] This guide provides a systematic approach to determine the optimal pH for dissolution.

Core Principle: Acid-Base Chemistry

The compound exists in an equilibrium between its insoluble free base (B) and its soluble conjugate acid (BH+). By adding an acid, you shift the equilibrium towards the soluble form.

Caption: pH-dependent equilibrium of the compound.

Protocol: Generating a pH-Solubility Profile

This protocol uses a simplified shake-flask method to determine the approximate solubility at different pH values. The classic shake-flask method is considered a reliable technique for measuring thermodynamic solubility.[9][10][11]

Materials:

-

5-Chloro-N3-propylpyridazine-3,4-diamine

-

Deionized water

-

A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) or dilute HCl and NaOH for adjustment.

-

Vials with screw caps

-

Vortex mixer and/or shaker

-

pH meter

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC for concentration analysis

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials (e.g., 5 mg to 1 mL of buffer in each vial). Ensure undissolved solid is clearly visible.[11]

-

pH Buffers: Use at least 5-7 different pH points. A suggested range is pH 2, 3, 4, 5, 6, 7, and 7.4.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This extended time is crucial for reaching thermodynamic equilibrium.[5]

-

Phase Separation: After equilibration, let the vials stand to allow sedimentation. Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.

-

Sampling & Analysis: Carefully remove a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.

-

Quantification: Dilute the supernatant into a suitable solvent (in which the compound is fully soluble, like methanol or DMSO/water) and measure the concentration using a pre-calibrated UV-Vis or HPLC method.

-

Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases. This profile is critical for selecting an appropriate buffer system for your experiments where the compound will remain in solution. While the Henderson-Hasselbalch equation predicts a simple log-linear relationship, experimental curves can be more complex.[12][13]

| pH | Expected Solubility Trend | Rationale |

| 2.0 | Very High | Compound is fully protonated and exists as a highly soluble salt. |

| 4.0 | High | A significant fraction of the compound is protonated. |

| 6.0 | Moderate to Low | Nearing the pKa of the basic groups; a mix of neutral and protonated forms. |

| 7.4 | Low (Intrinsic Solubility) | Predominantly in the neutral, poorly soluble free-base form.[14] |

Guide 2: Utilizing Co-Solvent Systems

When pH modification is not viable for your experimental system (e.g., due to cell viability or reaction chemistry), using a co-solvent is the next best approach.[] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[2]

Common Co-Solvents in Research

The choice of co-solvent depends on the requirements of your experiment, particularly regarding toxicity and compatibility.

| Co-Solvent | Typical Starting % (v/v) | Pros | Cons |

| DMSO | 1-10% | Excellent solubilizing power for a wide range of compounds.[4] | Can be toxic to cells at >1%; can interfere with some assays. |

| Ethanol | 5-20% | Less toxic than DMSO; commonly used in formulations.[16] | Not as strong a solvent as DMSO for highly lipophilic compounds. |

| PEG 400 | 10-30% | Low toxicity; often used in in vivo formulations. | Can be viscous; may not be suitable for all analytical methods. |

| Propylene Glycol | 10-30% | Good safety profile; common in pharmaceutical preparations.[17] | Moderate solubilizing power. |

Protocol: Co-Solvent Screening

-

Prepare Co-Solvent Mixtures: Create a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 5%, 10%, 20%, 50% Ethanol in water).

-

Determine Solubility: Using the shake-flask method described in Guide 1 , determine the solubility of 5-Chloro-N3-propylpyridazine-3,4-diamine in each co-solvent mixture.

-

Select Optimal System: Choose the lowest concentration of co-solvent that provides the required solubility for your experiment to minimize potential artifacts. A synergistic effect can sometimes be achieved by combining a co-solvent with pH adjustment.[18]

***dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4", splines=true]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial"];

}

Sources

- 1. issr.edu.kh [issr.edu.kh]

- 2. ajptonline.com [ajptonline.com]

- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Basic pharmacological principles - WSAVA2011 - VIN [vin.com]

- 8. microbenotes.com [microbenotes.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijpcbs.com [ijpcbs.com]

- 18. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 5-Chloro-N3-propylpyridazine-3,4-diamine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, medicinal chemists, and process development scientists working with substituted pyridazine scaffolds. We will address the specific and often persistent issue of removing regioisomeric impurities from 5-Chloro-N3-propylpyridazine-3,4-diamine, a critical building block in modern drug discovery.[1] This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and a logical framework for tackling this purification challenge.

Section 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental questions regarding the nature and detection of regioisomeric impurities in the context of your target compound.

Q1: What is the most probable regioisomeric impurity I am dealing with, and how is it formed?

A: The most common regioisomeric impurity is 5-Chloro-N4-propylpyridazine-3,4-diamine . In a typical synthesis, the N-alkylation of a 5-chloro-pyridazine-3,4-diamine precursor with a propyl halide can occur at either of the two nitrogen atoms of the diamine moiety. While electronic and steric factors may favor alkylation at the N3 position, competitive alkylation at the N4 position is often observed, leading to a mixture of products. Both isomers possess the identical molecular formula (C₇H₁₁ClN₄) and, therefore, the same exact mass, making them indistinguishable by mass spectrometry alone.

Q2: Why are these regioisomers so difficult to separate using standard flash chromatography?

A: Regioisomers present a significant purification challenge due to their nearly identical physicochemical properties.[2] They share the same molecular weight and elemental composition. The transposition of the propyl group from N3 to N4 results in only a minor change in the molecule's overall polarity and dipole moment.[3] Consequently, their interaction with standard chromatography stationary phases like silica gel is very similar, leading to overlapping elution profiles or very poor resolution (low ΔRf) in most common solvent systems.[4]

Q3: How can I be certain that a persistent impurity is a regioisomer and not a different byproduct?

A: A multi-pronged analytical approach is essential for confirmation:

-

High-Resolution Mass Spectrometry (HRMS): The first step is to confirm that the impurity has the exact same mass as your target compound. If the measured mass-to-charge ratio (m/z) is identical to the fourth or fifth decimal place, you have strong evidence for an isomeric impurity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): An optimized LC-MS method will show two distinct peaks in the chromatogram that both correspond to the same parent mass in the mass spectrum.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural confirmation.[6] While the spectra will be very similar, subtle but clear differences in the chemical shifts (δ) of the aromatic proton on the pyridazine ring and the protons of the N-propyl group will be observable. 2D NMR experiments like NOESY can provide unambiguous proof by showing through-space correlations between the propyl group protons and the neighboring amine protons, which will differ between the N3 and N4 isomers.[6]

Section 2: Troubleshooting Guide - Strategies for Identification and Purification

This section provides actionable, step-by-step protocols to resolve specific experimental hurdles.

Part A: Advanced Analytical & Characterization

Q4: My standard C18 reverse-phase HPLC method shows poor resolution between my product and the impurity. How can I develop a method that baseline-separates them?

A: Achieving separation requires exploiting the subtle electronic and steric differences between the isomers. A systematic approach to HPLC method development is crucial.

Protocol: HPLC Method Development for Regioisomer Separation

-

Column Screening (The Critical Step): Standard C18 columns rely on hydrophobic interactions, which are often insufficient for regioisomers. Screen alternative stationary phases to introduce different separation mechanisms.[7][8]

-

Phenyl-Hexyl or Biphenyl Phases: These are often the best choice for aromatic isomers. They promote π-π stacking interactions between the stationary phase and the pyridazine ring. The different positioning of the propyl group will subtly alter the electronic distribution of the ring, leading to differential retention.[7]

-

Polar-Embedded Phases (e.g., Amide, Polar Advantage II): These phases offer alternative selectivity through enhanced hydrogen bonding capabilities and dipole-dipole interactions.[9]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds that show poor retention in reverse-phase, HILIC can be an effective alternative.

-

-

Mobile Phase Optimization:

-

Solvent Choice: Screen acetonitrile vs. methanol as the organic modifier (Phase B). Methanol is a better hydrogen-bond donor and acceptor and can sometimes improve selectivity between isomers with different hydrogen-bonding capacities.

-